N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide
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Overview
Description
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a phenyl group, and a cyclopropane carboxamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by chlorination to introduce the chlorine atom at the 5-position . The phenylcyclopropane carboxamide moiety can be synthesized through a Friedel-Crafts acylation reaction involving phenylcyclopropane and an appropriate acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the phenyl and cyclopropane moieties.
5-chloro-1,2,4-triazole: Similar to the target compound but without the phenylcyclopropane carboxamide group.
Phenylcyclopropane carboxamide: Lacks the triazole ring but shares the phenylcyclopropane carboxamide structure.
Uniqueness
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is unique due to its combination of a triazole ring, a phenyl group, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C18H15ClN4O |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-7-16(23-12-20-11-21-23)15(10-14)22-17(24)18(8-9-18)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,22,24) |
InChI Key |
WVVUNYXUCJYBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)N4C=NC=N4 |
Origin of Product |
United States |
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